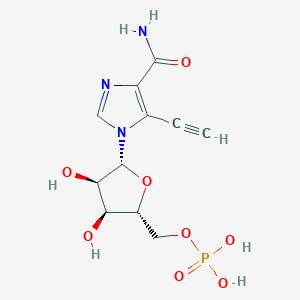
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide, also known as EPRICA, is a nucleotide analog that has been widely used in scientific research. This compound is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is an important enzyme in the de novo biosynthesis of guanine nucleotides. EPRICA has been shown to have antiproliferative effects on various cancer cell lines and has potential therapeutic applications in cancer treatment.
Mécanisme D'action
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide inhibits IMPDH by binding to the active site of the enzyme and blocking the conversion of IMP to XMP. This leads to the depletion of intracellular guanine nucleotides, which are essential for DNA synthesis and cell proliferation. The inhibition of IMPDH by 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide also leads to the accumulation of IMP, which can be toxic to cells.
Biochemical and Physiological Effects:
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has been shown to have antiproliferative effects on cancer cells, but it also has effects on normal cells. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can induce apoptosis in normal lymphocytes, which are highly dependent on de novo purine synthesis. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has been shown to have immunosuppressive effects by inhibiting T cell proliferation and cytokine production. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can also induce oxidative stress and DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has several advantages for lab experiments. It is a potent inhibitor of IMPDH, and its effects on cell proliferation can be easily measured using various assays. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide is also stable and soluble in water, making it easy to handle in lab experiments. However, 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has limitations in terms of its specificity and toxicity. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can inhibit other enzymes in the purine biosynthesis pathway, leading to off-target effects. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can also induce cytotoxicity in normal cells, limiting its therapeutic potential.
Orientations Futures
There are several future directions for the study of 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide. One direction is to develop more specific inhibitors of IMPDH that have fewer off-target effects. Another direction is to explore the combination of 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide with other anticancer agents to enhance its therapeutic efficacy. Additionally, the mechanism of 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide-induced apoptosis and oxidative stress needs to be further elucidated. Finally, the potential immunomodulatory effects of 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide need to be studied in more detail, as this may have implications for its therapeutic use in cancer treatment.
Méthodes De Synthèse
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of ribose, imidazole, and carboxamide groups, followed by the coupling of the protected ribose and imidazole moieties. The final deprotection step yields 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been shown to have antiproliferative effects on various cancer cell lines, including leukemia, lymphoma, and solid tumors. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide inhibits IMPDH, which is essential for DNA synthesis and cell proliferation. Therefore, 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Propriétés
Numéro CAS |
126004-36-2 |
|---|---|
Nom du produit |
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide |
Formule moléculaire |
C11H14N3O8P |
Poids moléculaire |
347.22 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-carbamoyl-5-ethynylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14N3O8P/c1-2-5-7(10(12)17)13-4-14(5)11-9(16)8(15)6(22-11)3-21-23(18,19)20/h1,4,6,8-9,11,15-16H,3H2,(H2,12,17)(H2,18,19,20)/t6-,8-,9-,11-/m1/s1 |
Clé InChI |
QXUDJLUJMGCCEK-PNHWDRBUSA-N |
SMILES isomérique |
C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N |
SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
SMILES canonique |
C#CC1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Synonymes |
5-ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate EICARMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

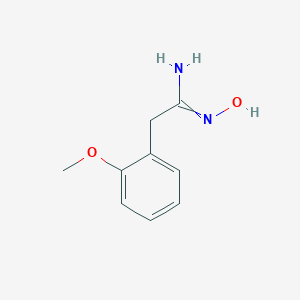
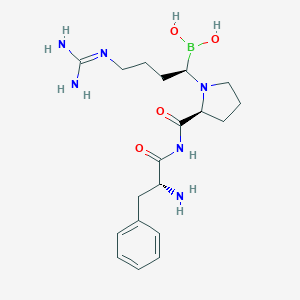
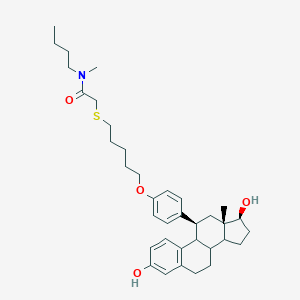
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

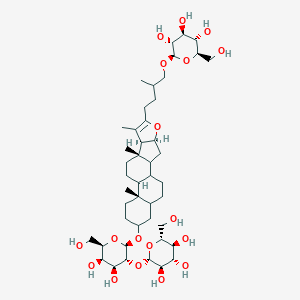
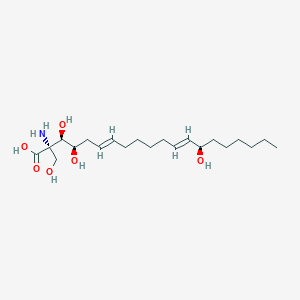
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)